molecular formula C22H29N3O3S2 B2459637 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide CAS No. 1428352-19-5

4-(pyrrolidin-1-ylsulfonyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

货号: B2459637
CAS 编号: 1428352-19-5
分子量: 447.61
InChI 键: PUSVQTRGZAETFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(pyrrolidin-1-ylsulfonyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H29N3O3S2 and its molecular weight is 447.61. The purity is usually 95%.
BenchChem offers high-quality 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2/c26-22(19-5-7-20(8-6-19)30(27,28)25-12-1-2-13-25)23-11-16-24-14-9-18(10-15-24)21-4-3-17-29-21/h3-8,17-18H,1-2,9-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSVQTRGZAETFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3CCC(CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-(Pyrrolidin-1-ylsulfonyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps starting from simple precursors. Key stages include:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonyl Group : This is accomplished through sulfonylation reactions.
  • Coupling with Benzamide : The final step involves coupling the sulfonylated pyrrolidine with a benzamide derivative using coupling reagents under mild conditions.

Biological Activity

The biological activity of 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide has been evaluated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For example, derivatives containing thiophene rings have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging between 3.12 and 12.5 μg/mL .

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cells. Specifically, it has been shown to up-regulate caspase 3 expression in SMMC7721 liver cancer cells, indicating a caspase-dependent mechanism of action .

The mechanism by which 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
  • Receptor Modulation : It may act as an agonist or antagonist on various receptors, modulating their signaling pathways and influencing cellular responses.

Research Findings and Case Studies

Recent studies have focused on the compound's pharmacological profiles and potential applications in drug development:

StudyFindings
Hussain et al. (2013) Demonstrated that the compound induces apoptosis in liver cancer cells via caspase activation.
MDPI (2024) Reported significant antimicrobial activity against Staphylococcus aureus with MIC values comparable to known antibiotics.
BenchChem (2024)Discussed the compound's potential as a therapeutic agent targeting specific enzymes or receptors in various diseases.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide, and how is its purity validated?

  • Methodology :

  • Step 1 : Synthesize the pyrrolidine sulfonyl moiety via sulfonylation of pyrrolidine using chlorosulfonic acid, followed by coupling to 4-carboxybenzamide.
  • Step 2 : Prepare the 4-(thiophen-2-yl)piperidine intermediate via nucleophilic substitution of 4-bromopiperidine with thiophen-2-ylmagnesium bromide.
  • Step 3 : Functionalize the piperidine with an ethylamine side chain using reductive amination.
  • Step 4 : Couple the sulfonylbenzamide and piperidine-ethylamine fragments via carbodiimide-mediated amidation.
  • Validation : Purity is confirmed via HPLC (>95%), NMR (1H/13C), and high-resolution mass spectrometry (HRMS). X-ray crystallography (e.g., as in ) resolves stereochemistry .

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays, and how are they determined?

  • Key Properties :

  • logP : Calculated using PubChem’s XLogP3 algorithm (~3.2), indicating moderate lipophilicity.
  • Solubility : Measured in DMSO (≥50 mM) and PBS (pH 7.4, ~0.1 mM) via nephelometry.
  • Stability : Assessed via LC-MS under physiological pH (7.4) and temperature (37°C) over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity against kinase X?

  • Methodology :

  • Core Modifications : Replace thiophene with other heterocycles (e.g., furan, pyridine) to assess π-π stacking interactions.
  • Side Chain Optimization : Vary the ethylamine linker length (C2 to C4) and introduce substituents (e.g., methyl, hydroxyl) to probe steric/electronic effects.
  • Assays : Test derivatives in kinase inhibition assays (IC50) and molecular docking simulations (e.g., AutoDock Vina) to correlate activity with structural features .

Q. How can conflicting solubility data between computational predictions and experimental results be resolved?

  • Analysis :

  • Variables : Buffer composition (e.g., PBS vs. HEPES), temperature, and aggregation tendencies (assayed via dynamic light scattering).
  • Mitigation : Use co-solvents (e.g., cyclodextrins) or salt forms (e.g., hydrochloride) to enhance aqueous solubility. Re-evaluate logP using experimental shake-flask methods instead of in silico tools .

Q. What strategies are recommended for identifying off-target interactions in cellular assays?

  • Approach :

  • Proteome Profiling : Use affinity chromatography with immobilized compound and LC-MS/MS to identify binding partners.
  • Functional Screens : Conduct high-content screening (HCS) against a panel of 100+ kinases or GPCRs.
  • Countermeasures : Design negative controls (e.g., enantiomers, scaffold analogs) to distinguish specific vs. nonspecific binding .

Q. How is metabolic stability evaluated in hepatic microsomes, and what structural features enhance half-life?

  • Protocol :

  • Incubation : Compound (1 µM) is incubated with human liver microsomes (HLMs) and NADPH for 0–60 minutes. Remaining parent compound is quantified via LC-MS.
  • Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl, ) or block labile sites (e.g., sulfonamide) to reduce CYP450-mediated oxidation .

Data Interpretation & Validation

Q. What analytical techniques are essential for confirming enantiomeric purity in chiral derivatives?

  • Techniques :

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients.
  • Circular Dichroism (CD) : Validate enantiomers by comparing CD spectra.
  • X-ray Diffraction : Resolve absolute configuration (e.g., as in ) .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Application : Single-crystal X-ray analysis (e.g., 0.98 Å resolution) confirms bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds with active-site residues). Discrepancies between computational models and crystallographic data are reconciled by refining force field parameters .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。